![molecular formula C27H21F3N6O2 B2627798 1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 1357823-43-8](/img/structure/B2627798.png)
1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
描述
1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an imidazole ring, and a trifluoromethyl group
准备方法
The synthesis of 1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative.
Synthesis of the imidazole ring: This step involves the condensation of a suitable aldehyde with an amine, followed by cyclization.
Coupling of the oxadiazole and imidazole rings: This is typically done using a coupling reagent such as EDCI or DCC in the presence of a base.
Introduction of the trifluoromethyl group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
化学反应分析
1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures.
科学研究应用
Anticancer Activity
Research indicates that compounds containing oxadiazole and imidazole moieties can act as potent anticancer agents. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells by activating caspases, making them valuable in cancer treatment strategies . The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer models.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Compounds with similar frameworks have been reported to exhibit activity against various bacterial strains and fungi. The incorporation of the imidazole ring is particularly noted for enhancing antimicrobial efficacy .
Enzyme Inhibition
Studies have highlighted that certain derivatives of imidazole can inhibit enzymes involved in cancer progression and inflammation. The target enzymes include kinases and phosphodiesterases, which are crucial in cellular signaling pathways . This makes the compound a candidate for further exploration as an enzyme inhibitor.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers tested the anticancer efficacy of the compound using human cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting a strong potential for development into an anticancer drug .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of similar compounds revealed that modifications to the oxadiazole structure could enhance activity against resistant bacterial strains. This opens avenues for developing new antibiotics based on this scaffold .
作用机制
The mechanism of action of 1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole and imidazole rings are known to interact with biological macromolecules through hydrogen bonding and π-π interactions, which can modulate the activity of the target.
相似化合物的比较
1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can be compared with other compounds that contain similar functional groups:
1,2,4-Oxadiazole derivatives: These compounds are known for their antimicrobial and anticancer properties.
Imidazole derivatives: These compounds are widely used in medicinal chemistry for their antifungal and anticancer activities.
Trifluoromethyl-substituted compounds: These compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
The uniqueness of this compound lies in the combination of these functional groups, which can result in synergistic effects and enhanced biological activity.
生物活性
The compound 1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 447.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. The presence of the oxadiazole moiety in this compound suggests potential efficacy against various bacterial strains. For example:
- Mechanism of Action : Oxadiazole derivatives often disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
- Case Studies : A study found that compounds similar to this one showed moderate activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of 1,2,4-oxadiazole derivatives have been well-documented. This compound's structure allows it to interact with key enzymes involved in cancer cell proliferation:
- Target Enzymes : It has been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), both critical in cancer cell growth regulation .
- Research Findings : In vitro studies demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further drug development .
Data Table: Summary of Biological Activities
常见问题
Q. Basic: What are the key considerations in designing the synthetic route for this urea derivative?
Methodological Answer:
The synthesis involves multi-step optimization:
- Oxadiazole Formation: Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) to form the 1,2,4-oxadiazole core .
- Imidazole Coupling: Use of alkylation or nucleophilic substitution to attach the imidazole moiety to the oxadiazole ring, ensuring regioselectivity via temperature control (e.g., 60–80°C in DMF) .
- Urea Linkage: Reaction of aryl isocyanates with amine intermediates in anhydrous dichloromethane at room temperature, monitored by TLC to avoid over-alkylation .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use orthogonal analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify proton environments (e.g., urea NH peaks at δ 8.5–9.5 ppm) and carbon frameworks .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental Analysis: Compare calculated vs. experimental C, H, N percentages to validate stoichiometry .
- X-ray Crystallography: If single crystals are obtained, resolve 3D geometry to confirm regiochemistry of heterocycles .
Q. Advanced: What strategies optimize bioavailability given its heterocyclic and urea motifs?
Methodological Answer:
- LogP Modulation: Introduce polar substituents (e.g., morpholine or pyridine) to reduce hydrophobicity from trifluoromethyl groups, guided by computational predictions (e.g., SwissADME) .
- Prodrug Design: Mask urea NH groups with acetyl or PEGylated prodrugs to enhance solubility .
- Formulation: Use lipid-based nanoemulsions or cyclodextrin complexes to improve dissolution rates in preclinical models .
Q. Advanced: How can computational methods predict biological target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in targets like GLP-1R or EGFR kinase. Prioritize compounds with docking scores <−7 kcal/mol and hydrogen bonds to key residues (e.g., Glu127 in GLP-1R) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Models: Train models on IC₅₀ datasets (e.g., EGFR inhibitors from ) to predict activity cliffs for trifluoromethyl modifications .
Q. Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Assay Standardization: Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-Target Screening: Use panels like Eurofins’ Selectivity Screen to rule out non-specific interactions, as done for GLP-1R PAMs .
- Statistical Analysis: Apply ANOVA to compare IC₅₀ values across labs, accounting for batch effects .
Q. Basic: What are common impurities during synthesis, and how to mitigate them?
Methodological Answer:
- Byproducts: Unreacted isocyanates or oxadiazole intermediates. Monitor via LC-MS and quench excess reagents with scavengers (e.g., polymer-bound trisamine) .
- Solvent Traces: Use high-vacuum drying (<0.1 mbar) or azeotropic distillation with toluene .
- Regioisomers: Optimize reaction time and temperature (e.g., 72 hours at 50°C for selective imidazole alkylation) .
Q. Advanced: How to design SAR studies for trifluoromethyl and methylphenyl groups?
Methodological Answer:
- Substituent Scanning: Synthesize analogs with halogens (Cl, Br), electron-withdrawing groups (NO₂), or bulkier substituents (cyclopropyl) .
- In Vitro Testing: Compare EC₅₀ values in target assays (e.g., SphK2 inhibition in ) to map steric/electronic effects .
- Free-Wilson Analysis: Quantify contributions of substituents to activity using regression models .
Q. Basic: What analytical techniques assess purity and stability?
Methodological Answer:
- HPLC-PDA: Use C18 columns (ACN/water gradient) to detect degradation products under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (>200°C indicates thermal stability) .
- Forced Degradation: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites .
Q. Advanced: What in vivo models evaluate therapeutic potential?
Methodological Answer:
- Diabetic Models: Streptozotocin-induced rats for glucose tolerance tests, measuring AUC reductions as in GLP-1R PAM studies .
- Ischemic Stroke Models: Middle cerebral artery occlusion (MCAO) in mice, with SphK2 inhibitors reducing infarct volume via photoacoustic microscopy .
- PK/PD Studies: Oral dosing in Sprague-Dawley rats to correlate plasma exposure (AUC₀–₂₄) with target engagement .
Q. Advanced: How to address solubility challenges from hydrophobic groups?
Methodological Answer:
- Co-Solvents: Use Cremophor EL or Labrasol in preclinical formulations to achieve >1 mg/mL solubility .
- Salt Formation: Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution, as seen with razaxaban .
- Amorphous Dispersion: Spray-dry with HPMCAS to stabilize high-energy forms, enhancing bioavailability by 3–5× .
属性
IUPAC Name |
1-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N6O2/c1-17-4-2-5-19(12-17)24-34-25(38-35-24)23-15-36(16-31-23)14-18-8-10-21(11-9-18)32-26(37)33-22-7-3-6-20(13-22)27(28,29)30/h2-13,15-16H,14H2,1H3,(H2,32,33,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCOOYQXAYRKHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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